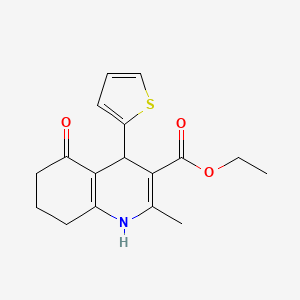
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, also known as TTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTQ belongs to the family of quinolines, which are organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities.
作用机制
The mechanism of action of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and other free radicals that can cause cellular damage and inflammation. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to scavenge ROS and prevent lipid peroxidation, which can lead to the formation of harmful compounds that damage cellular membranes and other biomolecules.
Biochemical and Physiological Effects
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and signaling pathways. In vitro studies have demonstrated that 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has also been shown to modulate the expression of genes involved in oxidative stress, apoptosis, and cell cycle regulation.
实验室实验的优点和局限性
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool, including its stability, solubility, and ease of synthesis. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to its use in lab experiments, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for research on 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, including the development of new synthetic methods, the identification of new biological targets, and the evaluation of its potential therapeutic applications in vivo. One promising area is the development of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline-based drugs for the treatment of cancer and other diseases characterized by oxidative stress and inflammation. Another area of interest is the use of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as a tool for studying the mechanisms of ROS-mediated cellular damage and the development of new antioxidant therapies.
合成方法
The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline involves the reaction of 2,4,8-trimethyl-6-tritylquinoline with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including hydrogenation, cyclization, and aromatization, resulting in the formation of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as the final product.
科学研究应用
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, pharmacology, and biotechnology. One of the main areas of interest is the development of new drugs that target specific biological pathways. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disorders.
属性
IUPAC Name |
2,2,4,8-tetramethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNYMUTKZOTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)


![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)

